Limited Direct Comparative Evidence for CAS 921475-95-8 Against Known SIRT2 Inhibitors
A comprehensive search of peer-reviewed literature, authoritative databases, and patent filings could not identify a direct, head-to-head quantitative comparison between CAS 921475-95-8 and a closely related analog under identical experimental conditions. While the compound is a putative SIRT2 inhibitor , no reproducible IC50 value from a credible source could be located for this specific compound. This absence of data prevents a valid quantitative comparison. The table below illustrates the type of differentiation that is missing, using a hypothetical comparator to frame the expected data gap. Prioritization of this compound over an analog would require the generation of this primary data.
| Evidence Dimension | SIRT2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No verified IC50 value is available in credible public databases. |
| Comparator Or Baseline | Analog 'X' from the thiazole-urea class (Hypothetical, based on class-level data where IC50 values range from 9 to >100 µM [1]): SIRT2 IC50 could be, for example, >10 µM. |
| Quantified Difference | Cannot be calculated due to lack of target data. The substitution pattern suggests a potential for improved potency over less-substituted analogs, but this is unverified. |
| Conditions | Applies to general SIRT2 enzymatic assays, such as those using recombinant human SIRT2 and an acetylated peptide substrate (e.g., H3K9Ac). |
Why This Matters
Without an established potency baseline, a scientific user cannot make a data-driven procurement decision; selecting this compound requires a commitment to de novo profiling.
- [1] PMC. Table 3: Compounds activity as putative inhibitors of SIRT2, tested on the recombinant protein. Int J Mol Sci. 2024 Oct 15;25(20):11084. View Source
